Scaffold-Level Target Engagement Divergence vs. Formula Isomer HS-243 (CAS 848249-10-5)
Despite sharing the identical molecular formula C17H16N4O3 (MW 324.33), the target compound and HS-243 exhibit fundamentally divergent core scaffolds and corresponding target profiles. HS-243 (3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide) is a highly potent IRAK-1 and IRAK-4 inhibitor with reported IC50 values of 24 nM and 20 nM, respectively, and weak TAK1 activity (IC50 = 0.5 µM) . The target compound, by contrast, features a 2-aminopyrimidine hinge-binding motif linked to a furan-2-carboxamide cap, a pharmacophore architecture consistent with type I/II kinase inhibitors targeting EGFR and Aurora kinase families [1]. This scaffold divergence means that substituting one compound for the other will redirect target engagement from innate immunity kinases (IRAK) to receptor tyrosine kinases (EGFR, Aurora), fundamentally altering experimental outcomes. This represents a textbook case where molecular formula equivalence provides zero basis for compound interchangeability.
| Evidence Dimension | Primary biological target profile |
|---|---|
| Target Compound Data | Pyrimidine-furan scaffold targeting EGFR/Aurora kinase family (class-level inference); no published IRAK-1/IRAK-4 activity data identified |
| Comparator Or Baseline | HS-243: IRAK-1 IC50 = 24 nM; IRAK-4 IC50 = 20 nM; TAK1 IC50 = 0.5 µM; scaffold: 3-nitro-N-(1-propylbenzimidazol-2-yl)benzamide |
| Quantified Difference | Scaffold topology drives complete target divergence (IRAK family vs. RTK family); quantitative selectivity ratio cannot be calculated in the absence of published target compound IRAK data |
| Conditions | Biochemical kinase inhibition assays (HS-243 data); target compound target profile inferred from chemotype-based class assignment |
Why This Matters
For procurement purposes, this demonstrates that CAS-number-level specificity is essential: two compounds sharing the same molecular formula can have zero overlap in biological target space, making formula-based substitution scientifically invalid.
- [1] A. et al. Design, Synthesis, and Molecular Profiling of Pyrimidine-Furan Derivatives Targeting EGFR WT, EGFR T790M, and EGFR L858R/T790M/C797S in NSCLC. R Discovery, 2025. Confirmation of pyrimidine-furan pharmacophore for EGFR kinase inhibition. View Source
